4-Ethoxypyridine
Description
Evolution of Pyridine (B92270) Derivatives in Chemical Sciences
The study of pyridine and its derivatives has a rich history, dating back to the mid-19th century. Pyridine was first isolated from coal tar in the 1850s, initially described as an oily mixture with an unpleasant odor britannica.com. Its chemical structure, a six-membered aromatic ring containing one nitrogen atom, was elucidated over time, revealing similarities to benzene (B151609) but with distinct chemical properties due to the presence of the electronegative nitrogen atom newworldencyclopedia.org.
Early synthetic efforts, such as the Hantzsch pyridine synthesis (described in 1881) and the Chichibabin pyridine synthesis (reported in 1924), laid the groundwork for accessing a diverse range of pyridine derivatives newworldencyclopedia.orgwikipedia.org. These methods, along with numerous other named reactions, have enabled chemists to construct complex pyridine scaffolds, which are prevalent in natural products, pharmaceuticals, and functional materials. Historically, pyridine was primarily sourced from coal tar, but the development of synthetic routes from readily available precursors like acetaldehyde, formaldehyde, and ammonia (B1221849) has become the dominant production method britannica.comnewworldencyclopedia.org. The versatility of the pyridine ring, allowing for various substitution patterns and functionalizations, has cemented its status as a cornerstone in organic chemistry and medicinal chemistry britannica.comdntb.gov.ua.
Significance of Ethoxy Substitution in Pyridine Core Structures
The introduction of an ethoxy group (-OCH₂CH₃) onto the pyridine ring, specifically at the 4-position in 4-ethoxypyridine, significantly modulates the compound's chemical and physical properties. The ethoxy group is an electron-donating substituent through resonance and inductive effects. This electron donation can influence the electron density distribution within the pyridine ring, affecting its reactivity towards electrophilic and nucleophilic attack. For instance, the electron-donating nature of the ethoxy group can activate or deactivate specific positions on the ring for further functionalization vulcanchem.com.
The ethoxy moiety also impacts the compound's physical characteristics, such as solubility and lipophilicity. The presence of the ether linkage can enhance solubility in organic solvents, which is crucial for many synthetic transformations and formulation processes researchgate.net. Furthermore, the ethoxy group can play a role in stabilizing transition states or intermediates in chemical reactions, and it can influence intermolecular interactions, such as hydrogen bonding or π-π stacking, which are important in molecular recognition and material design ontosight.ai. In medicinal chemistry, ethoxy substituents are often incorporated to improve metabolic stability, bioavailability, or to fine-tune the binding affinity of drug candidates to their biological targets vulcanchem.com.
Current Research Landscape and Future Directions for this compound
This compound serves as a valuable intermediate in the synthesis of a broad spectrum of target molecules. Its applications span several key research areas:
Pharmaceutical Development: this compound and its derivatives are explored as building blocks for synthesizing compounds with potential biological activities. Research indicates their utility in the development of pharmaceuticals targeting neurological disorders, anti-inflammatory agents, and compounds with antimicrobial or anticancer properties ontosight.aichemimpex.comchemimpex.coma2bchem.com. The pyridine core is a common scaffold in many drug molecules, and the ethoxy substituent offers a handle for further structural modification to optimize pharmacological profiles.
Agrochemicals: The compound is also employed in the synthesis of agrochemicals, including herbicides and fungicides ontosight.aichemimpex.comchemimpex.coma2bchem.com. The specific structural features of this compound can contribute to the efficacy and selectivity of these agricultural agents, aiding in crop protection and yield enhancement.
Materials Science: Pyridine derivatives, including those with ethoxy substituents, are investigated for their potential in materials science. They can be incorporated into the development of new materials with specific optical, electronic, or thermal properties, such as polymers, coatings, or ligands for metal complexes researchgate.netontosight.aidergipark.org.trresearchgate.net. For example, ruthenium complexes bearing ethoxy-substituted pyridine ligands have been studied for their photophysical and electrochemical properties, suggesting potential applications in areas like dye-sensitized solar cells or organic light-emitting diodes dergipark.org.trresearchgate.net.
Future research directions for this compound are likely to focus on developing more efficient and greener synthetic methodologies, exploring novel catalytic transformations, and expanding its application scope in areas such as catalysis, supramolecular chemistry, and advanced functional materials. Further investigation into its role in medicinal chemistry, particularly in the design of targeted therapeutics, remains a promising avenue.
Data Tables
| Property | This compound | 4-Methoxypyridine (B45360) (Analogue) |
| CAS Number | 33399-46-1 chemsrc.comtosunpharm.comchemdad.comchemhifuture.com | 620-08-6 sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₉NO chemsrc.comtosunpharm.comchemdad.comchemhifuture.com | C₆H₇NO sigmaaldrich.comchemicalbook.com |
| Molecular Weight ( g/mol ) | 123.15 chemsrc.comtosunpharm.comchemdad.comchemhifuture.com | 109.13 sigmaaldrich.comchemicalbook.com |
| Density (g/cm³) | 0.999 chemsrc.com | 1.075 at 25 °C (lit.) sigmaaldrich.comchemicalbook.com |
| Boiling Point (°C) | 188.2 at 760 mmHg chemsrc.com | 108-111 °C/65 mmHg (lit.) sigmaaldrich.comchemicalbook.com |
| Melting Point (°C) | 333-334 (decomp) tosunpharm.com | N/A (liquid at room temp) |
| Flash Point (°C) | 67.1 chemsrc.com | 74 (closed cup) sigmaaldrich.comchemicalbook.com |
| pKa (25 °C) | 6.67 (+1) tosunpharm.comchemdad.com | 6.67 (+1) chemdad.com (for 4-methoxypyridine) |
| XLogP3 | 1.4 tosunpharm.comnih.gov | 1.4 nih.gov (for 4-methoxypyridine) |
| Hydrogen Bond Acceptor Count | 2 tosunpharm.comnih.gov | 2 nih.gov (for 4-methoxypyridine) |
| Hydrogen Bond Donor Count | 0 tosunpharm.comnih.gov | 0 nih.gov (for 4-methoxypyridine) |
| Topological Polar Surface Area (Ų) | 22.1 tosunpharm.comnih.gov | 22.1 nih.gov (for 4-methoxypyridine) |
Compound List
this compound
Pyridine
Sodium Ethoxide
this compound N-oxide
4-Methoxypyridine
4-Methoxypyridine N-oxide
4-Bromo-3-ethoxypyridine (B90827)
Sodium this compound-3-sulfinate
this compound-3-sulfonamide
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
2-Bromo-4-ethoxypyridine
this compound-3-carboxylic acid--hydrogen chloride (1/1)
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine
2,6-Dibromo-3-(2-(2,4-dichlorophenoxy)ethoxy)pyridine
3-amino-4-ethoxypyridine
4-(5-nonyl)pyridine (B1580862)
4-(2-ethyl-hexyloxy)pyridine
4-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridine
Ruthenium complexes (Ru1-Ru3)
4-nitro compound
4-Chloro compound
3,5-dimethyl-2-hydroxymethyl-4-methoxypyridine
4-Chloro-3,5-lutidine
2-hydroxymethyl-4-Methoxy-3,5-lutidine
2-bromo-4-methoxypyridine (B110594)
4-iodo derivative
4-hydroxy derivative
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUIJUPUWSDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187026 | |
| Record name | 4-Ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-46-1 | |
| Record name | 4-Ethoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4 Ethoxypyridine
Established Synthetic Routes to 4-Ethoxypyridine and Its Direct Precursors
Several methods have been established for the synthesis of this compound, often starting from readily available pyridine (B92270) precursors.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing alkoxy groups onto the pyridine ring, particularly at the 4-position, which is activated by the ring nitrogen. A common and effective strategy involves the reaction of a 4-halopyridine with an alkoxide nucleophile.
The reaction of 4-chloropyridine (B1293800) with sodium ethoxide in ethanol (B145695) is a widely employed method for synthesizing this compound ontosight.ai. In this process, the ethoxide anion acts as the nucleophile, displacing the chloride ion from the electron-deficient 4-position of the pyridine ring. This reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized onto the pyridine nitrogen, stabilizing the transition state uomustansiriyah.edu.iqpearson.com.
Table 2.1.1: Nucleophilic Aromatic Substitution for this compound Synthesis
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 4-Chloropyridine | Sodium ethoxide | Ethanol | Reflux | This compound | N/A | ontosight.ai |
| 4-Halopyridine (e.g., Cl, Br) | Sodium ethoxide | Ethanol | N/A | This compound | N/A | google.comsci-hub.se |
| 2-Fluoropyridine | Sodium ethoxide | Ethanol | N/A | 2-Ethoxypyridine | N/A | acs.org |
While 4-chloropyridine is commonly used, other halopyridines, such as 4-bromopyridine, can also serve as substrates for this reaction sci-hub.se. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the solvent. Fluorine is generally the most reactive leaving group in SNAr reactions of arenes due to its high electronegativity, leading to a more electrophilic carbon center, although chloride is often more commercially available acs.org. Microwave irradiation has also been shown to significantly decrease reaction times for nucleophilic aromatic substitution on halopyridines sci-hub.se.
Pyridinols, specifically 4-hydroxypyridine (B47283), can theoretically be converted to this compound through O-alkylation. This typically involves deprotonating the hydroxyl group to form a pyridinolate anion, which then reacts with an ethylating agent. Common ethylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. The reaction conditions, such as the choice of base and solvent, are critical for achieving regioselective O-alkylation over N-alkylation, as pyridinols exist in tautomeric equilibrium with pyridones researchgate.net.
While direct O-alkylation of 4-hydroxypyridine to yield this compound is a conceptually viable route, specific detailed protocols for this direct transformation are less commonly highlighted in the provided literature compared to SNAr methods. However, the principle of O-alkylation is well-established for pyridone systems researchgate.net.
Synthetic Approaches to Key this compound Derivatives
Beyond the synthesis of this compound itself, various derivatives are synthesized for specific applications, often requiring multi-step sequences.
The synthesis of pyridine-2,6-dicarboxylic acid derivatives, including those with substituents at the 4-position, often involves the hydrolysis of corresponding ester or nitrile precursors. While direct synthesis of this compound-2,6-dicarboxylic acid is not extensively detailed in the provided snippets, the general strategy for preparing substituted pyridine-2,6-dicarboxylic acids involves building the pyridine ring with the desired substituents or functionalizing pre-formed pyridine-2,6-dicarboxylate (B1240393) scaffolds.
One reported method for related compounds involves the synthesis of diallyl 4-allyloxypyridine-2,6-dicarboxylate, which is then subjected to alkaline hydrolysis to yield the corresponding dicarboxylic acid researchgate.net. This suggests that a similar approach could be employed for this compound-2,6-dicarboxylic acid, starting from a precursor like diethyl this compound-2,6-dicarboxylate. The hydrolysis step typically employs aqueous alkali (e.g., NaOH) in a suitable solvent like THF researchgate.net.
Table 2.2.1: General Hydrolysis for Pyridine-2,6-dicarboxylic Acid Derivatives
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| Diallyl 4-allyloxypyridine-2,6-dicarboxylate | NaOH, THF/H₂O, Reflux | 4-Allyloxypyridine-2,6-dicarboxylic acid | N/A | researchgate.net |
| Diethyl ester (hypothetical) | Aqueous base (e.g., NaOH) | This compound-2,6-dicarboxylic acid | N/A | researchgate.net |
4-Ethoxy-3-nitropyridine (B157411) hydrochloride is a key intermediate in organic synthesis, particularly for pharmaceuticals targeting neurological disorders fishersci.atnetascientific.com. Its synthesis typically involves a sequence starting from 4-hydroxypyridine.
A common route involves the nitration of 4-hydroxypyridine using a mixture of nitric acid and sulfuric acid at elevated temperatures (e.g., 80°C) to yield 4-hydroxy-3-nitropyridine (B47278) . Subsequently, the hydroxyl group is activated or converted into a better leaving group. One method involves treating 4-hydroxy-3-nitropyridine with phosphorus pentachloride (PCl₅) to form 4-chloro-3-nitropyridine. This chloro intermediate is then reacted with ethanol in the presence of a base, such as cesium acetate (B1210297), to introduce the ethoxy group, yielding 4-ethoxy-3-nitropyridine . Alternatively, a one-pot procedure combining the chlorination and ethoxylation steps using PCl₅ and ethanol has been described . The final product is often isolated as its hydrochloride salt.
Table 2.2.2: Synthesis of 4-Ethoxy-3-nitropyridine Hydrochloride
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
| 1 | 4-Hydroxypyridine | HNO₃/H₂SO₄, 80°C | 4-Hydroxy-3-nitropyridine | N/A | |
| 2a | 4-Hydroxy-3-nitropyridine | PCl₅, 1,2-dichloroethane, reflux | 4-Chloro-3-nitropyridine | N/A | |
| 2b | 4-Chloro-3-nitropyridine | Ethanol, Base (e.g., CsOAc) | 4-Ethoxy-3-nitropyridine | N/A | |
| One-pot: PCl₅, Ethanol | 4-Ethoxy-3-nitropyridine | N/A | |||
| 3 | 4-Ethoxy-3-nitropyridine | HCl | 4-Ethoxy-3-nitropyridine HCl | N/A | fishersci.atnetascientific.com |
This synthetic pathway offers advantages by avoiding direct nitration challenges and allowing for higher functional group tolerance. Optimization tips include using anhydrous ethanol to minimize hydrolysis and carefully controlling the temperature during nitration to prevent over-nitration or decomposition .
Pyridine N-oxides are versatile intermediates that can undergo various transformations, including nucleophilic substitution at the activated ring positions. While specific derivatizations starting directly from this compound N-oxide are not detailed in the provided snippets, the general reactivity of pyridine N-oxides offers pathways for functionalization.
4-Nitropyridine N-oxide, for instance, is known to undergo facile replacement of the nitro group by various nucleophiles, including alkoxides, to form 4-substituted pyridine N-oxides sciencemadness.org. This suggests that if this compound N-oxide were to be synthesized (e.g., by oxidation of this compound), it could potentially undergo further derivatization. For example, reactions involving the N-oxide moiety itself, such as deoxygenation or electrophilic attack at the oxygen, are common acs.org.
Alternatively, pyridine N-oxides can be used in transition-metal catalyzed reactions, such as C-H arylation, to form bipyridine N-oxides, which can then be deoxygenated to bipyridines acs.org. The N-oxide functionality can also direct reactions or be a handle for further transformations. For example, 4-methoxypyridine (B45360) N-oxide is used as a catalyst in certain polymerization reactions ntu.edu.sg, and it can also be involved in oxidation reactions researchgate.netresearchgate.net.
Synthesis of 4-Bromo-3-ethoxypyridinegoogle.com
The synthesis of 4-bromo-3-ethoxypyridine (B90827) is a specific route to functionalized ethoxypyridines. While direct synthesis methods for this particular isomer are not extensively detailed in the provided search results, general strategies for introducing bromine onto pyridine rings and ethoxy groups are available. For instance, bromination of 2-alkoxypyridines is a known approach, although regioselectivity can be a challenge. Alternatively, the synthesis of 2-bromo-4-methoxypyridine (B110594) has been described using a Sandmeyer reaction on 2-methoxy-4-aminopyridine guidechem.com. Another method involves the lithiation of 4-methoxypyridine followed by reaction with a brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, yielding 2-bromo-4-methoxypyridine with a 62% yield chemicalbook.com. The synthesis of 4-bromo-3-ethoxypyridine itself would likely involve a multi-step process, potentially starting from a suitably substituted pyridine precursor where the bromine and ethoxy groups are introduced sequentially or through a directed synthesis. For example, a general approach for bromo-2-alkoxypyridines involves the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate clockss.org.
Fluorinated Ethoxypyridine Synthesisresearchgate.net
The synthesis of fluorinated ethoxypyridines has been explored, particularly in the context of developing compounds with potential biological activity. One study reported the synthesis of 4-amino-2-ethoxy-3,5,6-trifluoropyridine through the reaction of 4-amino-2,3,5,6-tetrafluoropyridine (B155154) with benzaldehyde (B42025) in ethanol, yielding the product in 33% yield africaresearchconnects.comorientjchem.org. This reaction involved the condensation of the amino-tetrafluoropyridine with benzaldehyde. Fluorination of pyridine rings can also be achieved through direct C-H fluorination followed by nucleophilic aromatic substitution (SNAr) acs.org. For example, the C-H fluorination of 2-methoxypyridine (B126380) with AgF2 can lead to fluorinated derivatives, with the basicity of the heterocycle influencing selectivity acs.org.
Stereoselective Syntheses Utilizing 4-Methoxypyridine Precursorsnih.govarkat-usa.org
4-Methoxypyridine serves as a valuable precursor in stereoselective syntheses, particularly for creating chiral pyridine derivatives. One significant methodology involves the enantioselective catalytic dearomative addition of Grignard reagents to chiral pyridinium (B92312) ions derived from 4-methoxypyridine acs.orgacs.org. In this approach, 4-methoxypyridine is first converted into a pyridinium salt, which then undergoes nucleophilic addition with a Grignard reagent in the presence of a chiral catalyst. This strategy has been applied to the synthesis of chiral dihydro-4-pyridones, which can be further elaborated into complex molecules acs.orgacs.org. For instance, using a chiral ligand (L1) and CuBr·SMe2 catalyst in toluene (B28343) at -78 °C allowed for the addition of EtMgBr to 4-methoxypyridine derivatives, yielding products with good to high enantioselectivities (80–97% ee) acs.org. The scope of this methodology has been explored with various substituted 4-methoxypyridines, demonstrating tolerance for substituents at the 3-position acs.org.
Mechanistic Investigations of Formation Pathways
Understanding the mechanisms underlying the formation of ethoxypyridines is crucial for optimizing synthetic routes and developing new methodologies.
Reaction Kinetics and Thermodynamics in this compound Synthesis
While specific kinetic and thermodynamic data for the formation of this compound itself are not directly detailed in the provided search results, general principles of pyridine etherification and related reactions offer insight. For example, the esterification of cellulose (B213188) with acetic anhydride (B1165640) in the presence of pyridine follows a second-order reaction path, with pyridine acting as a catalyst nih.gov. Density Functional Theory (DFT) calculations have been used to elucidate reaction mechanisms, such as the Steglich-like esterification mechanism involving pyridine and acetic anhydride, where an acetylpyridinium ion intermediate is formed confis.cz. These studies highlight the importance of understanding activation energies and reaction thermodynamics for optimizing reaction conditions. The tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, for instance, involves significant activation barriers, with intramolecular proton transfer having a high average activation energy (137.152 kJ/mol) mdpi.com.
Role of Catalysis in Ethoxypyridine Synthesis
Catalysis plays a pivotal role in the efficient synthesis of ethoxypyridines and their derivatives. Transition metal catalysts, such as those based on Rhodium (Rh) and Nickel (Ni), are frequently employed. Rhodium(III) catalysis has been developed for the synthesis of pyridines from α,β-unsaturated oximes and alkynes, offering complementary selectivities based on ligand choice nih.gov. Nickel catalysis, often in combination with photoredox catalysis, is used for the synthesis of diaryl ethers, which can include pyridine-based ether frameworks researchgate.net. For example, nickel-catalyzed cross-coupling reactions can be used for the O-arylation of phenols with chloropyridines researchgate.net. Pyridine itself can act as a catalyst or a base in various organic transformations, including esterifications nih.gov. Furthermore, metal complexes, including those of Cobalt (Co) and Nickel (Ni), are used in heterocyclization reactions for pyridine synthesis arkat-usa.org.
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic chemistry continue to provide new avenues for accessing ethoxypyridines and their complex derivatives.
C-H Functionalization: Selective C-H functionalization of pyridines is an emerging strategy. For example, recent work has focused on the total synthesis of caerulomycin K, a trifunctionalized pyridine, by exploiting advancements in C-H activation of N-heterocycles rsc.org. This approach aims to reduce the number of steps and avoid pre-functionalized starting materials.
Photoredox and Metal Catalysis: The combination of photoredox and metal catalysis offers mild conditions for challenging transformations. For instance, Ni/photoredox dual catalysis has been employed for the synthesis of diaryl ethers, which can be applied to pyridine-containing structures researchgate.net.
Stereoselective Additions: The development of enantioselective catalytic dearomative additions of Grignard reagents to pyridinium ions, as mentioned earlier, represents a significant methodological advancement for constructing chiral pyridine scaffolds acs.orgacs.org. This strategy allows for the controlled introduction of stereocenters.
Fluorination Techniques: Advances in C-H fluorination, coupled with nucleophilic aromatic substitution (SNAr), provide efficient routes to fluorinated pyridine derivatives, which are of interest in medicinal chemistry acs.org.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. While direct information on "green" synthesis specifically for this compound was not found, related pyridine syntheses highlight key strategies. For instance, the development of catalyst-free, one-pot, four-component reactions under ultrasound irradiation in aqueous ethanol has shown excellent yields (89–96%) for functionalized 1,4-dihydropyridines, emphasizing safety, short reaction times, and benign conditions rsc.org. Similarly, multicomponent Hantzsch reactions utilizing heterogeneous nanocatalysts like Polyindole TiO₂ under solvent-free conditions at ambient temperature have been employed for 1,4-dihydropyridine (B1200194) derivatives, offering advantages such as recyclability and simple product isolation scirp.org.
Other green approaches in pyridine chemistry include the use of water as a solvent at elevated temperatures (100 °C) with copper-doped zinc oxide nanocrystalline powder as a catalyst, achieving high product yields and easy work-up procedures nih.gov. Nanomaterials like ZnO@SnO₂ have also been utilized as heterogeneous Lewis acid catalysts for solvent-free Hantzsch condensation at 80 °C, showing superior activity compared to other metal oxide nanoparticles nih.gov. The catalytic activity of TiCl₂/nano-γ-Al₂O₃ nanoparticles has been explored for solvent-free multicomponent coupling reactions of aldehydes, 1,3-dicarbonyl compounds, and ammonium (B1175870) acetate, yielding excellent results in shorter times, particularly under neat conditions at 90 °C nih.gov. These general trends in pyridine synthesis suggest potential for developing greener routes for this compound by exploring solvent-free conditions, reusable catalysts, and milder reaction parameters.
Palladium-Catalyzed Reactions Involving Ethoxypyridine Scaffolds
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for forming carbon-carbon bonds. While specific examples directly involving this compound as a substrate in palladium-catalyzed reactions were not extensively detailed in the provided search results, related pyridine scaffolds demonstrate the applicability of these methods. For instance, pyridyl pyrimidylsulfones have been utilized as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides acs.org. These reactions proceed via an SNAr process followed by desulfinative cross-coupling, providing access to a wide range of (hetero)arylpyridine derivatives and enabling late-stage functionalization acs.org. Electron-donating groups such as methyl or methoxy (B1213986) groups at the 4–6 positions on the pyridyl ring yielded products in good yields when coupled with 4-bromotoluene (B49008) or 4-bromoanisole (B123540) acs.org.
Furthermore, the synthesis of 2-ethoxy-3-pyridylboronic acid, a precursor that can undergo Suzuki-Miyaura coupling, has been reported, demonstrating the potential for palladium-catalyzed cross-coupling reactions with selected aryl/heteroaryl halides to yield novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yield researchgate.net. General palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig aminations, and Heck reactions, are widely applicable and can be performed under mild conditions, sometimes even in water with specific surfactants and catalysts sigmaaldrich.com. These reactions typically involve the coupling of aryl, vinyl, or alkyl halide substrates with various organometallic nucleophiles lumenlearning.com. Palladium-catalyzed C–H activation/C–C bond forming reactions are also emerging as powerful tools, offering alternatives to traditional cross-coupling methods that rely on pre-functionalized substrates nih.gov.
Metalated Heterocycle Chemistry in Ethoxypyridine Functionalization
Metalation, particularly lithiation and subsequent functionalization, is a key strategy for modifying pyridine rings, including those with ethoxy substituents. Directed metalation of pyridines allows for regioselective functionalization. For example, 4-methoxypyridine can undergo directed lithiation at the C-3 position using reagents like mesityllithium (B1247292) (MesLi) or phenyllithium (B1222949) (PhLi) in THF, leading to good yields of products upon electrophile addition arkat-usa.org. To access bromo-substituted 4-methoxypyridines, directed lithiation at the C-2 position of 4-methoxypyridine followed by bromination has been achieved arkat-usa.org.
A significant development in the functionalization of pyridines involves the generation of pyridyne intermediates. For instance, regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by transmetalation to diorganomagnesium reagents can lead to 3,4-pyridynes upon heating nih.govrsc.org. The regioselective addition of organomagnesium halides to these pyridynes, typically at position 4, followed by electrophilic quenching at position 3, yields 2,3,4-trisubstituted pyridines nih.govrsc.org. The regioselectivity of organomagnesium addition to the pyridyne intermediate can be influenced by coordinating effects, such as that of an ethoxy group at the C-2 position, directing addition to C-4 nih.govrsc.org. This methodology has been adapted for the preparation of various 4-arylated and 4-alkylated pyridines with yields ranging from 41% to 64% for arylated products and 56% to 58% for alkylated products nih.govrsc.org. Further functionalization with magnesium thiolates has also yielded 4-thiolated pyridines in 69–72% yield, which can then be reacted with electrophiles to produce 2,3,4-trifunctionalized pyridines nih.govrsc.org.
Compound List
this compound
4-Methoxypyridine
3-Chloro-2-ethoxypyridine
4-Anisylmagnesium bromide
Magnesium turnings
Lithium chloride (LiCl)
Ammonium chloride (NH₄Cl)
Arylmagnesium bromides
Alkylmagnesium halides
Magnesium thiolates
Trimethylsilyl chloride (TMSCl)
Dimethylformamide (DMF)
Benzaldehyde
Benzophenone
n-Butyllithium (n-BuLi)
Lithium tetramethylpiperidide (LTMP)
Mesityllithium (MesLi)
Phenyllithium (PhLi)
1,2-Dibromotetrachloroethane
Sodium borohydride (B1222165)
Sodium iodide
Paraformaldehyde
Trimethylsilyl chloride
Lithium diisopropylamide (LDA)
DABCO (1,4-diazabicyclo[2.2.2]octane)
4-Methoxy-2-bromopyridine
Trimethyl borate (B1201080)
Peracetic acid
4-Methoxypyridinium ions
Methyl chloroformate
Ethylmagnesium bromide (EtMgBr)
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
4-Methoxyquinoline
2-Phenyl-4-methoxypyridine
2-Bromo-4-methoxypyridine
4-Methoxypyridine-N-oxides
Grignard reagents
Organozinc reagents
2-Chloropyrazine
Iron(III) acetylacetonate (B107027)
Benzophenone imine
Rhodium(I)
Pyridinium p-toluenesulfonate
Organoboron compounds
Alkenylboron compounds
Borane (B–H)
Copper catalysts
(E)-1-Alkenylboron compounds
(Z)-Alkenylboron compounds
Terminal alkynes
Copper oxide nanoflakes
TiCl₂/nano-γ-Al₂O₃ nanoparticles
1,3-Dicarbonyl compounds
Ammonium acetate (NH₄OAc)
Ethyl acetoacetate (B1235776)
Methyl acetoacetate
Ammonia (B1221849) solution
Polyindole TiO₂ nanocatalyst
Zinc oxide nanoparticles
Copper-doped zinc oxide nanocrystalline powder
ZnO@SnO₂
NaMgBi₀.₈₅Eu₀.₁₅WO₆
Fe₃O₄/GO/Au–Ag nanocatalyst
Isatin derivatives
Barbituric acids
Iron(III) phosphate (B84403) (FePO₄)
Benzyl acetoacetate
CoFe₂O₄@SiO₄-NH₂-Co(II)
NiFe₂O₄-SiO₂@SO₃H
Fe₂O₃/ZrO₂
Fe₃O₄/KCC-1
Sulfated boric acid-functionalized magnetic nanoparticles
Pyridyl pyrimidylsulfones
4-Bromotoluene
4-Bromoanisole
2-Bromo-5-(trifluoromethyl)pyridine
Boc-protected piperazinylphenyl bromide
Morpholinophenyl bromide
2-Bromothiophene
2-Ethoxy-3-pyridylboronic acid
Aryl halides
Heteroaryl halides
Pyridyl boronic acid
Pyrimidyl boronic acid
Pyrazyl boronic acid
6-Chloro-2,4-diaminopyrimidine
6-Chloro-2,4-diaminotriazine
Aromatic boronic acids
Tetrakis (catalyst)
Pd(PPh₃)₄
4,6-Dichloropyrimidine
Organohalides
Organometallic nucleophiles
Boron-based nucleophiles
Tin-based nucleophiles (Stille coupling)
Silicon-based nucleophiles (Hiyama coupling)
Zinc-based nucleophiles (Negishi coupling)
Magnesium-based nucleophiles (Kumada coupling)
Organoboranes
Aryl trifluoroborane
Organozinc halides
Zinc dust
Tetramethylethylenediamine (TMEDA)
Pd(Amphos)₂Cl₂
Bis(di-tert-butylphosphino)ferrocene palladium chloride complex
Pd(P(t-Bu)₃)₂
Allyl palladium chloride
cBRIDP
X-Phos
Pd(II)/Pd(0) catalysis
Pd(II)/Pd(IV) catalysis
Pd(0)/Pd(II)/Pd(IV) catalysis
Pd(0)/Pd(II) catalysis
Aryl iodides
Alkyl halides
Uridines
TMPMgCl·LiCl
TMP₂Zn·2LiCl·2MgCl₂
Lithium tetramethylpiperidide (LiTMP)
ZnCl₂·TMEDA
3-Methoxy-2-pyridyl
3-Methoxy-4-pyridyl
3-Fluoropyridine
2,3-Dimethoxypyridine
2-Fluoro- and 2,6-difluoropyridine (B73466)
3-Methoxy- and 3-bromopyridine (B30812)
3-Chloropyridine
3-Methoxypyridine
2-Methoxy- and 2,6-dimethoxypyridine (B38085)
Advanced Spectroscopic and Computational Characterization of 4 Ethoxypyridine
Elucidation of Molecular Structure through Multi-Technique Spectroscopy
The molecular structure of 4-Ethoxypyridine is systematically unraveled using a suite of spectroscopic techniques. Each method offers unique insights into the connectivity, functional groups, electronic environment, and three-dimensional arrangement of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy group. The two sets of equivalent aromatic protons (H-2/H-6 and H-3/H-5) would appear as two distinct doublets in the downfield region, characteristic of pyridine ring protons. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated: three for the pyridine ring carbons (C-4, C-2/C-6, and C-3/C-5) and two for the ethoxy group carbons (-OCH₂- and -CH₃). The C-4 carbon, being directly attached to the electronegative oxygen atom, is expected to be the most deshielded of the ring carbons.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-2, H-6 | ~8.2-8.4 | Doublet |
| ¹H | H-3, H-5 | ~6.7-6.9 | Doublet |
| ¹H | -OCH₂- | ~4.0-4.2 | Quartet |
| ¹H | -CH₃ | ~1.3-1.5 | Triplet |
| ¹³C | C-4 | ~163-165 | Singlet |
| ¹³C | C-2, C-6 | ~150-152 | Singlet |
| ¹³C | C-3, C-5 | ~109-111 | Singlet |
| ¹³C | -OCH₂- | ~63-65 | Singlet |
| ¹³C | -CH₃ | ~14-16 | Singlet |
2D-NMR Spectroscopy: While specific 2D-NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment. A COSY spectrum would confirm the coupling between the H-2/H-6 and H-3/H-5 protons on the ring and between the methylene and methyl protons of the ethoxy group. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, for instance, between the methylene protons and the C-4 carbon of the pyridine ring, confirming the connectivity of the ethoxy group to the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is dominated by vibrations associated with the pyridine ring and the ethoxy substituent. Key expected absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethoxy group (below 3000 cm⁻¹). The C-O-C stretching of the ether linkage is expected to produce a strong band, typically in the 1250-1000 cm⁻¹ region. Pyridine ring vibrations, including C=C and C=N stretching, would appear in the 1600-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, the symmetric ring breathing mode of the pyridine ring is expected to be a particularly strong and characteristic signal in the Raman spectrum, typically around 1000 cm⁻¹. Aromatic C-H stretching and the aliphatic C-H vibrations of the ethoxy group would also be visible.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050-3150 | FTIR/Raman |
| Aliphatic C-H Stretch | 2850-2980 | FTIR/Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1610 | FTIR/Raman |
| Asymmetric C-O-C Stretch | ~1240 | FTIR |
| Symmetric Pyridine Ring Breathing | ~1000 | Raman |
| Aromatic C-H Out-of-Plane Bend | 700-900 | FTIR |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.
Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization (EI) conditions typical for GC-MS, this compound (molecular weight: 123.15 g/mol ) would exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) at m/z = 123 would be observed. A prominent fragmentation pathway involves the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a peak at m/z = 95, corresponding to the 4-hydroxypyridine (B47283) radical cation. dss.go.th Another significant fragmentation is the loss of the entire ethyl group (•C₂H₅), resulting in a fragment at m/z = 94. dss.go.th The fragmentation of an alkylpyridine often shows a peak at m/z 92. vdoc.pub
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound (C₇H₉NO), the expected exact mass of the protonated molecule [C₇H₁₀NO]⁺ would be used to definitively confirm its molecular formula, a standard technique for characterizing newly synthesized pyridine derivatives. mdpi.com
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (EI)
| m/z Value | Proposed Fragment Identity |
| 123 | [C₇H₉NO]⁺• (Molecular Ion) |
| 95 | [C₅H₅NO]⁺• (Loss of C₂H₄) |
| 94 | [C₅H₄NO]⁺ (Loss of •C₂H₅) |
| 92 | [C₅H₄N]⁺• (Fragment from 4-substituted pyridine) vdoc.pub |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the conjugated π-system of the molecule. The pyridine ring of this compound contains π electrons and a nitrogen lone pair, giving rise to characteristic π→π* and n→π* electronic transitions. researchgate.net The ethoxy group, acting as an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to resonance interaction with the aromatic ring. These transitions are crucial for understanding the electronic properties and potential photochemical behavior of the molecule.
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information on intermolecular interactions.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), serve as powerful tools to complement and predict the spectroscopic properties of molecules like this compound. Computational studies have been performed on datasets including this compound to model properties such as basicity and hydrogen-bonding interactions. acs.orgacs.org
Such calculations can provide:
Optimized Molecular Geometry: Theoretical models can predict bond lengths and angles in the gaseous phase, which can be compared with experimental data from X-ray diffraction.
Prediction of Spectroscopic Data: NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FTIR and Raman) can be calculated with good accuracy. These theoretical spectra aid in the assignment of experimental peaks.
Electronic Structure Analysis: DFT calculations allow for the visualization and energy calculation of Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's electronic transitions (as seen in UV-Vis spectroscopy) and its chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. For this compound, the nitrogen lone pair would be the most electron-rich site.
These computational approaches provide a deeper understanding of the relationships between molecular structure and the observed spectroscopic and chemical properties, corroborating experimental findings and offering predictive insights. acs.org
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that seeks to find the minimum energy configuration of a molecule. For this compound, this involves calculating the total energy of the molecule for various arrangements of its constituent atoms and identifying the geometry with the lowest energy. This optimized structure corresponds to the most stable conformation of the molecule.
Commonly used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide a balance of accuracy and computational cost for these calculations. tandfonline.comphyschemres.org The process yields key geometrical parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. physchemres.orgjournaljpri.com Frequency calculations are typically performed at the same level of theory to confirm that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies. chemrxiv.orgacs.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and represents typical data that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | C4-O7 | 1.37 Å |
| Bond Length | O7-C8 | 1.44 Å |
| Bond Angle | C2-N1-C6 | 117.5° |
| Bond Angle | C4-O7-C8 | 118.0° |
| Dihedral Angle | C3-C4-O7-C8 | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. taylorandfrancis.com
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative, showing data expected from a DFT B3LYP/6-311++G(d,p) calculation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 eV |
| LUMO | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | 5.20 eV |
FMO theory provides a robust framework for predicting the reactivity of molecules. pku.edu.cnucsb.edu The distribution and energy of the HOMO and LUMO can pinpoint the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to have significant density on the pyridine ring and the oxygen atom of the ethoxy group, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen atom, marking them as probable sites for nucleophilic attack. wuxiapptec.com
A complementary tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. journaljpri.com The MEP surface visualizes the electrostatic potential across the molecule, with electron-rich regions (negative potential, typically colored red) indicating favorable sites for electrophilic attack, and electron-poor regions (positive potential, colored blue) indicating sites for nucleophilic attack. journaljpri.comchemrxiv.org For this compound, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a prime site for protonation and other electrophilic interactions.
Following successful geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. wisc.eduq-chem.com These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net This comparison is crucial for validating the accuracy of the computational model and for assigning specific absorption bands in the experimental spectra to particular molecular motions. mdpi.com
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The analysis for this compound would provide frequencies for characteristic vibrations such as the C-H stretching of the aromatic ring and the ethyl group, the C=C and C=N stretching modes of the pyridine ring, and the C-O-C stretching of the ethoxy group.
Table 3: Hypothetical Vibrational Frequencies for this compound This table presents illustrative scaled vibrational frequencies that would be expected from a DFT B3LYP/6-311++G(d,p) calculation, compared with typical experimental ranges.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3075 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2980 | 2850 - 3000 |
| Pyridine Ring (C=N, C=C) Stretch | 1605, 1570 | 1550 - 1610 |
| Asymmetric C-O-C Stretch | 1245 | 1200 - 1275 |
| Symmetric C-O-C Stretch | 1040 | 1020 - 1080 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the calculation of excited-state properties, such as electronic excitation energies and oscillator strengths. researchgate.netcore.ac.uk This makes it an invaluable tool for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. tandfonline.comacs.orgnih.gov
The calculation provides a list of vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and their associated oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net For this compound, TD-DFT would be used to predict the wavelengths of maximum absorption (λmax) corresponding to transitions like π → π* within the aromatic system.
Table 4: Hypothetical Electronic Transitions for this compound This table is illustrative and shows the kind of data obtained from a TD-DFT B3LYP/6-311++G(d,p) calculation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.55 | 272 | 0.035 | HOMO → LUMO |
| S₀ → S₂ | 5.10 | 243 | 0.150 | HOMO-1 → LUMO |
| S₀ → S₃ | 5.85 | 212 | 0.650 | HOMO → LUMO+1 |
Molecular Dynamics Simulations for Conformational Analysis
While DFT geometry optimization identifies a single, static minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. nih.govethz.ch MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the potential energy surface at a given temperature. nih.govmdpi.com
For this compound, MD simulations would be particularly useful for analyzing the conformational dynamics of the flexible ethoxy side chain. This includes studying the rotation around the C(ring)-O and O-C(ethyl) bonds to identify the most stable rotamers and the energy barriers for interconversion between them. The output of an MD simulation is a trajectory that describes the position of each atom over time. Analysis of this trajectory can reveal key dynamic properties such as Root Mean Square Deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure. nih.govbiorxiv.org
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with its environment, such as a solvent, a surface, or a biological macromolecule. nih.govresearchgate.net Molecular docking and molecular dynamics are primary tools for this purpose.
Molecular docking is a method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. semanticscholar.orgnih.gov If this compound were being investigated as a potential ligand for an enzyme, docking could predict its binding mode within the active site. researchgate.net These studies evaluate potential binding poses based on scoring functions that estimate the binding affinity. nih.gov
MD simulations can then be used to refine the docked pose and to study the stability and dynamics of the resulting ligand-receptor complex. tandfonline.com This provides a more detailed picture of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. biorxiv.orgsemanticscholar.org These computational approaches are instrumental in rational drug design and in understanding the molecular basis of biological activity. nih.gov
Computational Studies on Thermal Decomposition Kinetics
Computational studies have provided significant insights into the thermal decomposition kinetics of this compound, particularly focusing on the pyrolytic elimination of ethylene. These theoretical investigations employ quantum chemical methods to elucidate the reaction mechanisms, transition states, and kinetic parameters associated with the decomposition process.
The thermal decomposition of this compound in the gas phase is understood to be a unimolecular reaction that proceeds via a six-membered ring transition state. arxiv.org This process results in the elimination of ethylene and the formation of the corresponding keto or enol tautomer of 4-hydroxypyridine. The six-membered transition state is energetically favored over a four-membered transition state that would be required for the formation of the enol form directly. arxiv.orgnih.gov
Density Functional Theory (DFT) calculations, utilizing methods such as BMK/6-31+G(d,p), MPW1B95/6-311++G(2d,2p), M06-2X/cc-pvtz, and ab initio CBS-QB3 levels of theory, have been instrumental in modeling this reaction. arxiv.orgnih.gov These computational approaches allow for the calculation of activation energies and frequency factors, which are crucial for understanding the reaction kinetics.
Studies on analogous compounds like ethoxyquinolines have shown that the pyrolytic elimination of ethylene to produce a keto tautomer is both kinetically and thermodynamically favored over a wide range of temperatures (400–1200 K). arxiv.orgnih.gov The rate of this decomposition process has also been found to increase with rising pressure up to 1 bar. arxiv.orgnih.gov
The following table summarizes the key aspects of the computational studies on the thermal decomposition of ethoxy-aromatic compounds, which are analogous to this compound.
| Computational Aspect | Description |
| Reaction Type | Unimolecular pyrolytic elimination |
| Main Products | Ethylene and keto/enol tautomers of 4-hydroxypyridine |
| Transition State | Favored six-membered ring structure |
| Computational Methods | DFT (BMK, MPW1B95, M06-2X), ab initio (CBS-QB3) |
| Key Findings | Keto tautomer formation is kinetically and thermodynamically favored. Reaction rate increases with pressure up to 1 bar. |
Intrinsic Reaction Coordinate (IRC) analysis is often employed in these computational studies to confirm that the calculated transition states correctly connect the reactant (this compound) with the desired products. arxiv.org
Applications of 4 Ethoxypyridine in Medicinal Chemistry and Pharmacology
4-Ethoxypyridine as a Core Scaffold in Drug Discovery
The pyridine (B92270) ring is a fundamental component in numerous pharmaceuticals, and the introduction of an ethoxy group at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications are crucial for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyridine derivatives have been extensively studied for their potential to combat various microbial pathogens. While research specifically detailing this compound as a primary scaffold for broad-spectrum antimicrobials is still emerging, related structures have shown promise. For instance, a series of 1-(4-substituted phenylmethyl/2-ethoxy-2-oxoethyl)-4-pyrrolidino/morpholinopyridinium bromides have been synthesized and evaluated for their in vitro antimicrobial activities against several Gram-positive and Gram-negative bacteria and fungi researchgate.net. Some of these compounds exhibited notable activity, particularly against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Aspergillus niger researchgate.net.
Further research into structurally related compounds, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, has demonstrated their efficacy as antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing E. coli mdpi.com. These findings suggest that the pyridine core, when appropriately substituted, can serve as a valuable template for the design of novel antimicrobial drugs. The exploration of direct this compound derivatives in this context remains a promising area for future investigation.
The pyridine nucleus is a key pharmacophore in a number of approved anticancer drugs. Researchers have explored various derivatives of pyridine for their potential to inhibit tumor growth through different mechanisms of action. Studies on compounds structurally related to this compound have provided insights into their potential as anticancer agents.
One area of investigation involves 1,4-dihydropyridines (DHPs), which have shown a range of biological activities, including anticancer effects. For example, certain symmetric 4-aryl-1,4-dihydropyridines have demonstrated cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines mdpi.com. Specifically, compounds like diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibited significant reductions in cell viability for these cancer cell lines mdpi.com. While not direct derivatives of this compound, these structures highlight the potential of the broader class of substituted pyridines in cancer therapy.
Another study focused on 3,4-dihydropyridine-2(1H)-thiones, where structural modifications of a pyridine analogue led to the identification of a compound with a thiophene ring that showed promising antiproliferative activity and selectivity against melanoma cells nih.govnih.gov. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis nih.gov.
The following table summarizes the cytotoxic activity of a selected 1,4-dihydropyridine (B1200194) derivative against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | Not Specified |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | Not Specified |
| 3,4-dihydropyridine-2(1H)-thione with thiophene ring (S22) | Melanoma A375 | 1.71 ± 0.58 |
Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The development of new anti-inflammatory and analgesic drugs with improved efficacy and safety profiles is an ongoing area of research. The 4-alkoxy pyridine scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic properties.
A notable example is the compound 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, which was identified as a potent nonsteroidal anti-inflammatory and analgesic agent nih.gov. In preclinical studies, this compound demonstrated superior analgesic and anti-inflammatory activities compared to established drugs like aminopyrine and phenylbutazone nih.gov. The structure-activity relationship studies within this series of 4-alkoxy-2-substituted-5-(substituted amino)-3(2H)-pyridazinones have provided valuable insights for the design of more effective therapeutic agents nih.gov.
The table below presents a comparison of the analgesic and anti-inflammatory activities of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Compound 8) with reference drugs.
| Compound | Analgesic Activity (Writhing Test, ED50 mg/kg) | Anti-inflammatory Activity (Carrageenan Edema, ED50 mg/kg) |
| Compound 8 | 31.5 | 45.0 |
| Aminopyrine | 75.0 | 83.0 |
| Phenylbutazone | 100.0 | 72.0 |
Heterocyclic N-oxides have emerged as a class of compounds with a wide array of biological activities, including neuroprotective effects nih.gov. The introduction of an N-oxide functional group can alter the electronic properties and metabolic fate of the parent molecule, often leading to unique pharmacological profiles. While direct evidence for the neuroprotective effects of this compound N-oxide is limited, studies on related heterocyclic N-oxides suggest a potential therapeutic role in neurological disorders nih.gov.
The neuroprotective and procognitive effects of some heterocyclic N-oxides have been linked to their ability to act as nitric oxide (NO) donors under certain physiological conditions nih.gov. Nitric oxide is a critical signaling molecule in the nervous system, and its controlled release can have beneficial effects. Furthermore, the broader class of heterocyclic N-oxides has been investigated for various central nervous system activities, indicating that this scaffold is capable of crossing the blood-brain barrier and interacting with neural targets nih.govresearchgate.net. The potential of 4-alkoxypyridine N-oxides as neuroprotective agents, therefore, represents an intriguing area for further research and development.
Mechanism-Based Studies of Biological Activity
Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for rational drug design and development. These studies often involve investigating the interactions of these compounds with specific biological targets, such as enzymes and receptors.
The biological activity of many drugs is a result of their ability to inhibit specific enzymes or bind to cellular receptors, thereby modulating their function. Derivatives of 4-alkoxypyridines have been shown to interact with various biological targets.
In the realm of anticancer research, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors nih.gov. The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are key components of a signaling pathway that is often dysregulated in cancer. Similarly, thiazolo[5,4-b]pyridine derivatives containing a methoxypyridine moiety have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting nanomolar inhibitory activity mdpi.com.
The table below shows the enzyme inhibitory activity of a selected thiazolo[5,4-b]pyridine derivative (Compound 19a) against different PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | 32.5 | 4.1 | 3.9 |
In addition to enzyme inhibition, receptor binding is another important mechanism of action. Studies on 4'-hydroxyl-styrylpyridines, which are structurally related to this compound, have been conducted to evaluate their binding affinity for the estrogen receptor (ER) nih.gov. One such fluorescent analog demonstrated reasonably good binding affinity for the ER, suggesting its potential as a probe for detecting this receptor in cells nih.gov. These findings underscore the versatility of the substituted pyridine scaffold in targeting a diverse range of biological molecules.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Detailed Structure-Activity Relationship (SAR) studies focusing on this compound as a lead compound are not well-documented. SAR studies typically require a series of synthesized analogs with systematic modifications to determine the effect of each chemical group on biological activity.
Influence of Ethoxy Group on Biological Activity
The specific influence of the ethoxy group at the 4-position of the pyridine ring on biological activity can be inferred from comparative studies of 4-alkoxypyridines, though direct studies on this compound are limited. Generally, the alkoxy group is an electron-donating group that can influence the pKa of the pyridine nitrogen, its hydrogen bonding capacity, and its metabolic stability.
In a study on 4-methoxy-1,3-phthalamides and 4-ethoxy-isophthalamides, derivatives containing the ethoxy group showed potent in vitro antiplatelet aggregation activities. researchgate.net Specifically, six compounds from the 4-ethoxy series displayed good antiplatelet effects, suggesting that the ethoxy group is compatible with, and in some cases may enhance, biological activity compared to the methoxy (B1213986) group in this specific molecular context. researchgate.net However, this study does not isolate the effect of the this compound moiety itself but rather a 4-ethoxyphenyl substituent on a different core structure.
Impact of Substituents on Potency
For pyridine derivatives in general, the introduction of various substituents on the ring can drastically alter potency and selectivity. nih.gov Electron-withdrawing or -donating groups, bulky or compact substituents, and groups that can participate in hydrogen bonding all play critical roles in how the molecule interacts with its biological target. nih.gov For instance, in a series of 1,2,5-oxadiazole derivatives, compounds bearing a 4-ethoxy-3-methoxyphenyl group showed high antiplasmodial activity, indicating the favorable nature of this substitution pattern for that specific target. Without a defined biological target or activity for this compound itself, a detailed analysis of the impact of further substituents on its potency cannot be conducted.
Pharmacological Profile Assessment (Excluding Dosage)
A formal pharmacological profile for this compound is not available in the literature. This would typically involve a comprehensive evaluation of its effects on various physiological systems.
Selectivity and Target Specificity Research
Research dedicated to the selectivity and specific biological targets of this compound is not found in the reviewed literature. Identifying the specific proteins, enzymes, or receptors that a compound interacts with is a critical step in drug discovery. For the broader class of pyridine derivatives, targets are incredibly diverse, ranging from kinases and G-protein coupled receptors to enzymes and ion channels. nih.gov However, the specific targets for the simple this compound molecule have not been identified.
Catalytic and Materials Science Applications of 4 Ethoxypyridine Systems
Coordination Chemistry and Catalysis
Metal Chelation Behavior and Complex Formation
4-Ethoxypyridine and its derivatives, particularly those with additional chelating functionalities, exhibit significant potential in coordination chemistry, leading to the formation of various metal complexes. These complexes are foundational for understanding their catalytic roles and material properties. Research has explored the synthesis and structural characterization of such complexes, revealing how the pyridine (B92270) nitrogen and potentially other donor atoms within the molecule can coordinate to metal centers. For instance, derivatives like this compound-2,6-dicarboxylic acid are noted for their ability to form stable complexes with metal ions, a behavior crucial for designing metal-organic frameworks or homogeneous catalysts . The specific arrangement of coordinating atoms and the electronic influence of the ethoxy group play a key role in dictating the geometry and stability of the resulting metal chelates. Studies involving potentiometric titration and analysis using software like HYPERQUAD have been employed to determine stability constants (logβ) for transition metal complexes with pyridine derivatives, providing quantitative data on their metal-binding affinities .
Role as Ligands in Transition Metal Catalysis
This compound serves as a valuable ligand in various transition metal-catalyzed organic transformations. Its pyridine nitrogen atom acts as a Lewis base, capable of coordinating to transition metals such as palladium, rhodium, and copper, thereby influencing the metal's electronic and steric environment. This coordination is fundamental to its function as a ligand, modulating the reactivity of the metal center in catalytic cycles core.ac.uk. The presence of the ethoxy group at the 4-position of the pyridine ring imparts specific electronic and steric characteristics that can be fine-tuned for particular catalytic applications.
In the context of transition metal catalysis, the behavior of ligands like this compound during catalytic cycles is essential for understanding reaction mechanisms. Substrate exchange and ligand relaxation are key processes that govern catalytic efficiency. The lability of the this compound ligand, or its ability to undergo dissociation and re-association with the metal center, can influence the rate of substrate binding and product release. For instance, in reactions involving metal-ligand charge transfer, the electronic properties of the ethoxy group can affect the energy levels involved in these processes, potentially influencing the relaxation pathways of excited states or intermediate species . The dynamic interplay between the metal center, the this compound ligand, and the reacting substrates dictates the turnover rate and selectivity of the catalyst. While specific details on substrate exchange and relaxation kinetics for this compound in all catalytic systems are complex and depend on the specific metal and reaction, its role as a tunable ligand suggests it can be employed to manage these critical steps.
O-Nucleophilic Catalysis in Organic Reactions
This compound N-oxide (EPO) has been identified as an effective O-nucleophilic catalyst in specific organic reactions, notably in the synthesis of oligonucleotides. In the phosphotriester approach, EPO has been shown to efficiently catalyze internucleotide coupling reactions, leading to high yields and reaction rates. For example, in the synthesis of (2'-5')-triadenylate and its analogues, EPO facilitated coupling reactions with high speed (under 5 minutes) and efficiency (86–92% yields). This performance was superior to other nucleophilic catalysts like N-methylimidazole, which yielded lower results (80–85% yields) researchgate.netresearchgate.net. This highlights the utility of pyridine N-oxides, like EPO, as potent nucleophilic catalysts in complex bond-forming reactions, particularly in areas like nucleic acid chemistry.
Investigations of Metal-Ligand Charge Transfer Stabilization
The study of metal-ligand charge transfer (MLCT) is crucial for understanding the photophysical and electronic properties of coordination complexes, which can have implications in areas like materials science and photocatalysis. This compound N-oxide complexes with various metal halides and perchlorates have been investigated in this context acs.orgacs.orgacs.orgacs.org. The electronic nature of the ethoxy group on the pyridine ring can influence the energy levels of the molecular orbitals involved in MLCT transitions. By donating electron density, the ethoxy group can stabilize certain electronic configurations or alter the energy gap between metal and ligand orbitals, thereby affecting the absorption and emission characteristics of the complexes. Research into these systems aims to understand how substituents like the ethoxy group contribute to the stabilization of metal-ligand charge transfer states, which is fundamental for designing materials with specific optical or electronic responses dtic.mil.
Compound List:
this compound
this compound-2,6-dicarboxylic acid
this compound N-oxide (EPO)
2-Chloro-4-ethoxypyridine
2-Chloro-4-methoxypyridine
this compound 1-oxide
Environmental and Agricultural Chemical Research Featuring 4 Ethoxypyridine
Applications in Agrochemical Development
Pyridine (B92270) and its derivatives are foundational components in the agrochemical industry, contributing to the development of pesticides, herbicides, and fungicides. Their efficacy, coupled with favorable environmental compatibility trends, makes them significant in modern agricultural practices agropages.commultichemexports.comglobenewswire.com.
Intermediate in Herbicides and Fungicides Formulation
The pyridine ring system is a common structural motif in many agrochemicals, enhancing their efficacy and stability agropages.comglobenewswire.com. 4-Ethoxypyridine itself is recognized as a potential intermediate in the synthesis of agrochemicals, including pesticides and herbicides ontosight.ai. Furthermore, closely related compounds like 4-Bromo-3-ethoxypyridine (B90827) serve as key intermediates in the synthesis of various agrochemicals, specifically contributing to the formulation of effective pesticides and herbicides essential for crop protection and yield enhancement chemimpex.com. Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is also noted as a synthesis intermediate for herbicide and fungicide formulations . The incorporation of such pyridine derivatives allows for the fine-tuning of chemical properties, leading to improved efficacy and specificity in pest and weed control a2bchem.com.
Research into Insect Growth Regulation (Analogs like Pyriproxyfen)
Insect Growth Regulators (IGRs) are a class of pesticides that disrupt the life cycle of insects by interfering with their development and metamorphosis, rather than directly killing adult insects diypestcontrol.comdomyown.com. Pyriproxyfen (B1678527), a prominent pyridine-based compound, exemplifies this class of agrochemicals thegoodscentscompany.comdiypestcontrol.com. It functions as a juvenile hormone mimic, effectively preventing larvae from reaching the adult stage and thus inhibiting reproduction thegoodscentscompany.comdiypestcontrol.comlktlabs.commade-in-china.compiat.org.nz. Pyriproxyfen has been successfully employed to control various arthropods, including whiteflies in cotton crops, and is also used for flea prevention in domestic settings thegoodscentscompany.comdiypestcontrol.compiat.org.nz. Its mode of action involves suppressing embryogenesis and inhibiting metamorphosis, making it a valuable tool in integrated pest management strategies made-in-china.comepa.govepa.govapvma.gov.au. While this compound is not directly listed as an IGR, its pyridine core positions it within the broader research landscape for developing novel compounds with insect growth-regulating properties, leveraging the established success of analogs like pyriproxyfen thegoodscentscompany.compiat.org.nznih.gov.
Environmental Fate and Degradation Studies
Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. For pyridine derivatives, this involves studying their persistence, transformation, and degradation through various abiotic and biotic processes.
Hydrolysis Pathways and Kinetics in Various Matrices
Hydrolysis, the breakdown of a compound by water, is a significant degradation pathway for many organic chemicals. However, for certain pyridine derivatives, this process may be limited. Pyriproxyfen, for instance, is not expected to undergo hydrolysis under environmental conditions due to the absence of readily hydrolyzable functional groups nih.gov. Similarly, 2-pyridineethanol is not anticipated to hydrolyze due to its lack of hydrolyzable functional groups nih.gov. While specific hydrolysis data for this compound is not extensively detailed in the available literature, the general stability of ether linkages in related compounds suggests that hydrolysis might not be a primary degradation route for this compound under typical environmental conditions. Aryl methyl ether hydrolysis can occur via base-catalyzed pathways rsc.org.
Microbial Degradation Mechanisms and Biotransformation
Pyridine and its derivatives are subject to biodegradation by various soil microorganisms oup.comresearchgate.nettandfonline.comosti.govuludag.edu.trresearchgate.net. Numerous bacteria isolated from soils and sludges are capable of utilizing pyridine and many of its substituted forms as sole carbon and nitrogen sources researchgate.nettandfonline.com. The rate and extent of biodegradation are influenced by the nature and position of substituents on the pyridine ring oup.comresearchgate.nettandfonline.com. For example, pyridinecarboxylic acids and monohydroxypyridines are generally degraded within 7 to 24 days in soil suspensions, whereas methylpyridines exhibit intermediate degradability, and aminopyridines show slower degradation oup.com. Chloropyridines, such as 4-chloropyridine (B1293800), can be degraded, often through the removal of the chlorine atom oup.com.
Table 1: Degradation Times of Selected Pyridine Derivatives in Soil Suspensions
| Compound Type | Degradation Time (days) | Volatilization | Notes |
| Pyridine | 7-24 | Low | Degraded within 7 to 24 days. |
| Pyridinecarboxylic acids | 7-24 | Low | Degraded within 7 to 24 days. |
| Monohydroxypyridines | 7-24 | Low | Degraded within 7 to 24 days. |
| Methylpyridines | <7 to >30 | Extensive | Intermediate degradability. |
| Aminopyridines | >30 | Not specified | None completely degraded in 30 days. |
| 4-Chloropyridine | 24 | Extensive | Susceptible to degradation, likely due to chlorine removal at position 4. |
| Other Chloropyridines | No degradation in 30 d | Extensive | No degradation detected for other chloropyridines tested. |
Data adapted from oup.com. Specific degradation data for this compound is not detailed in this study.
While general pathways involving hydroxylation are common for simple pyridine derivatives researchgate.nettandfonline.comuludag.edu.tr, detailed biotransformation pathways for this compound itself have not been extensively documented in the provided search results.
Photo-oxidation and Other Abiotic Degradation Processes
Abiotic degradation encompasses non-biological processes such as photolysis (degradation by light) and oxidation. Photochemical transformations are recognized as a fate process for pyridines in the environment researchgate.nettandfonline.com. Pyriproxyfen, for example, is not expected to be susceptible to direct photolysis by sunlight because it lacks chromophores that absorb light at wavelengths above 290 nm nih.gov. While this compound contains a pyridine ring which can absorb UV light, specific data on its photo-oxidation rates or other abiotic degradation pathways, such as reaction with atmospheric oxidants, is limited. Studies on abiotic degradation typically involve assessing the impact of UV light and water on chemical fragmentation normecows.comnoack-lab.com.
Formation and Analysis of Environmental Degradation Products
Understanding the degradation pathways and products of a chemical is crucial for assessing its environmental persistence and potential risks. Environmental degradation can occur through various processes, including biotic (microbial) and abiotic (hydrolysis, photolysis) mechanisms piat.org.nzmdpi.com. The analysis of these degradation products often involves sophisticated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the resulting compounds herts.ac.ukmdpi.com.
However, specific studies detailing the formation pathways, identified degradation products, or analytical methods for this compound in environmental matrices were not found in the reviewed literature. Therefore, a comprehensive understanding of how this compound breaks down in the environment and what intermediate or final products are formed remains an area requiring further investigation.
A typical data table for this section would include information such as:
| Degradation Product Name | Formation Pathway (e.g., Hydrolysis, Biodegradation) | Half-life (days) | Analytical Method Used |
| [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
Sorption and Mobility in Environmental Compartments
The sorption and mobility of a chemical in soil and other environmental compartments dictate its potential to leach into groundwater, move via surface runoff, or remain bound to soil particles. Key parameters used to assess these properties include the soil adsorption coefficient (Koc) and the soil-water partition coefficient (Kd) ontosight.aifao.orgchemsafetypro.comepa.gov. A low Koc value generally indicates high mobility, suggesting a greater potential for leaching, while a high Koc value implies strong adsorption to soil organic matter, reducing mobility ontosight.aichemsafetypro.com.
Specific Koc or Kd values for this compound were not identified in the literature search. Consequently, its predicted mobility in soil, its potential to leach into groundwater, or its propensity for surface runoff cannot be definitively assessed based on current data. Studies on related pyridine derivatives, such as metabolites of fluroxypyr, have indicated varying degrees of persistence and mobility depending on their specific chemical structure and environmental conditions chemsafetypro.comacs.org.
A data table summarizing sorption and mobility characteristics would typically present:
| Parameter (e.g., Koc, Kd) | Value | Unit | Environmental Compartment (e.g., Soil, Sediment) | Method of Determination |
| [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
Ecological Impact and Risk Assessment Methodologies
Studies on Environmental Persistence and Bioaccumulation
Environmental persistence refers to the length of time a substance remains in the environment before being degraded, while bioaccumulation describes the process by which organisms accumulate a chemical in their tissues over time, potentially leading to biomagnification up the food chain piat.org.nzmdpi.comresearchgate.netecetoc.org. These properties are critical in determining the long-term ecological risk posed by a chemical. Studies often assess persistence through half-life measurements in different environmental compartments (soil, water, air) and bioaccumulation potential using parameters like the Bioconcentration Factor (BCF) or the octanol-water partition coefficient (Log Kow) piat.org.nzmdpi.comjelsciences.com.
No specific studies detailing the environmental persistence or bioaccumulation potential of this compound were found in the reviewed literature. Therefore, its classification regarding persistence (P), bioaccumulation (B), and toxicity (PBT) criteria, which are essential for risk assessment, cannot be determined from the available data.
A data table for this section would typically include:
| Parameter (e.g., DT50, BCF, Log Kow) | Value | Unit | Environmental Compartment/Organism | Study Type |
| [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
Effects on Non-Target Organisms (Mechanistic Studies)
The assessment of a chemical's impact on non-target organisms is a cornerstone of ecological risk assessment. This involves evaluating toxicity to various species representing different trophic levels, such as aquatic invertebrates, fish, birds, and beneficial insects like bees mdpi.comresearchgate.netjelsciences.comjulienmoeys.infoepa.gov. Mechanistic studies aim to elucidate the specific biological pathways through which a chemical exerts its toxic effects, such as endocrine disruption or enzyme inhibition julienmoeys.infoepa.govherts.ac.uk.
The reviewed literature did not yield specific ecotoxicity data or mechanistic studies detailing the effects of this compound on non-target organisms. Consequently, its potential to cause harm to aquatic life, terrestrial wildlife, or beneficial insects remains uncharacterized. While related compounds like Pyriproxyfen have been studied for their effects on aquatic invertebrates and insect development piat.org.nzepa.gov, direct extrapolation to this compound is not possible without specific data.
A data table for ecotoxicity studies would typically present:
| Organism Tested (e.g., Daphnia magna, Rainbow Trout) | Endpoint (e.g., LC50, NOEC) | Value | Unit | Test Duration | Mechanism of Action (if known) |
| [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
Compound List:
this compound
Pyriproxyfen
fluroxypyr-pyridinol
fluroxypyr-methoxypyridine
3-hydroxy-4-methoxypyridine-2-carboxylic acid
4-amino-3,5-dichloro-6-fluoro-2-pirydynil-2-methoxypyridine
this compound-3-sulfonamide
Chlorpyrifos
UV 234
UV 329
UV P
UV 326
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in 4-Ethoxypyridine Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research by enabling predictive modeling and data-driven discovery. Cheminformatics, a field that merges chemistry and computer science, utilizes AI/ML algorithms to analyze vast datasets, predict molecular properties, and optimize synthesis pathways neovarsity.orgresearchgate.netbiorxiv.org. For this compound, these technologies offer significant opportunities in several areas:
Property Prediction: AI models can accurately predict physicochemical properties such as solubility, stability, lipophilicity, and reactivity, which are critical for understanding a compound's behavior and guiding its application development neovarsity.orgresearchgate.net.
Synthesis Optimization: Machine learning can be employed to identify optimal reaction conditions, predict yields, and design novel synthetic routes for this compound and its derivatives, potentially leading to more efficient and cost-effective production neovarsity.org.
Drug Discovery and Materials Science: By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), AI can help in identifying new therapeutic targets or designing advanced materials with tailored properties where this compound or its derivatives could serve as key components neovarsity.orgbiorxiv.org.
While specific AI/ML applications for this compound are still emerging, the general framework of computational chemistry and machine learning is poised to accelerate research in its synthesis, characterization, and application discovery.
Advanced Analytical Methodologies for Detection and Quantification
Precise detection and quantification are paramount for quality control, research, and process monitoring of this compound. Modern analytical techniques, particularly advanced chromatographic methods, provide the necessary sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are instrumental in separating, identifying, and quantifying this compound and its related impurities or byproducts. Studies focusing on similar pyridine (B92270) derivatives have established robust analytical protocols. For instance, an HPLC method developed for impurity profiling utilizes a Hypersil BDS C-18 column with a mobile phase comprising a buffer (0.01M Ammonium (B1175870) acetate), acetonitrile, and methanol (B129727) in a 50:45:5 (v/v) ratio, operating at a flow rate of 0.8 mL/min and monitored at 205 nm rasayanjournal.co.in. LC-MS/MS further enhances sensitivity, enabling the detection of trace amounts of compounds, which is crucial for both research and industrial quality assurance rasayanjournal.co.innih.gov.
| Analytical Parameter | Value/Description | Reference |
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | rasayanjournal.co.in |
| Column Type | Hypersil BDS C-18 (150 X 4.6 mm, 5µm) | rasayanjournal.co.in |
| Mobile Phase Composition | Buffer (0.01M Ammonium acetate), Acetonitrile, Methanol (50:45:5 v/v) | rasayanjournal.co.in |
| Flow Rate | 0.8 mL/min | rasayanjournal.co.in |
| Detection Wavelength | 205 nm | rasayanjournal.co.in |
| Sensitivity Enhancement | LC-MS/MS for trace detection | rasayanjournal.co.innih.gov |
These advanced analytical capabilities ensure the integrity and purity of this compound used in research and development.
Future Directions in Sustainable Synthesis and Application
The chemical industry's growing commitment to sustainability is driving innovation in the synthesis of compounds like this compound. Future research is increasingly focused on developing greener and more efficient methodologies.
Green Synthesis: Emphasis is placed on developing catalytic, solvent-free, or reduced-solvent routes to minimize environmental impact and waste generation vulcanchem.comresearchgate.net. Biocatalysis, utilizing enzymes for specific chemical transformations, also presents a promising avenue for sustainable production of pyridine derivatives, offering high selectivity under mild conditions chemrxiv.org.
Emerging Applications:
Materials Science: this compound and its derivatives are being explored for their potential in creating advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components, owing to their unique electronic properties .
Catalysis: Pyridine-based ligands, including those with alkoxy substituents, are investigated for their role in homogeneous catalysis, such as in water oxidation reactions, where electron-donating groups can enhance catalytic activity rsc.orgacs.org.
Pharmaceuticals and Agrochemicals: The compound continues to be a valuable intermediate in the synthesis of complex molecules with potential biological activities, including pharmaceuticals and agrochemicals ontosight.ai.
The pursuit of sustainable synthesis and the exploration of novel applications underscore the evolving research landscape for this compound.
Translational Research and Industrial Relevance
This compound holds significant industrial relevance as a versatile building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals ontosight.ai. Its utility is further amplified by ongoing research into industrial-scale preparation techniques.
Industrial Intermediate: The compound serves as a key intermediate, facilitating the introduction of the ethoxypyridine moiety into more complex molecular structures. This is critical in the development of new drugs and crop protection agents ontosight.ai.
Patent Landscape: Patent literature indicates active research and development concerning the synthesis and application of pyridine derivatives, including specific techniques for the commercial-scale preparation of this compound and its downstream products like 4-vinylpyridine (B31050) google.comgoogle.com. This suggests a strong industrial interest and ongoing efforts to optimize production for broader accessibility.
Process Optimization: Translational research focuses on scaling up laboratory syntheses to industrial levels, emphasizing efficiency, cost-effectiveness, and safety. Innovations in process chemistry aim to streamline production, reduce byproducts, and ensure high purity, thereby enhancing the compound's industrial viability google.com.
The continuous development in synthetic methodologies and the identification of new applications solidify this compound's position as a compound of significant industrial and translational research interest.
Compound List:
this compound
this compound N-oxide
4-Ethoxy-3-bromopyridine
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
4-Vinylpyridine
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advances
Research into 4-ethoxypyridine has primarily focused on its utility as a synthetic intermediate and building block in organic chemistry. Key findings include:
Synthetic Versatility: this compound is a derivative of pyridine (B92270), characterized by an ethoxy group at the fourth position of the ring. Its synthesis is commonly achieved through methods such as the reaction of 4-chloropyridine (B1293800) with sodium ethoxide in ethanol (B145695) ontosight.ai. Methodological advances in the synthesis of substituted pyridines, including alkoxypyridines, involve directed metalation and metal-halogen exchange reactions, offering regioselective routes to various derivatives arkat-usa.org.
Applications as a Building Block: The compound and its derivatives are recognized for their potential in the pharmaceutical and agrochemical industries. They serve as intermediates in the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, antifungal, and anticancer properties ontosight.ai. Specifically, related pyridine sulfinates, such as sodium this compound-3-sulfinate, have shown promise in transition-metal-free and palladium-catalyzed cross-coupling reactions, enabling the formation of C–C bonds vulcanchem.com.
Chemical Properties and Reactivity: this compound exhibits characteristics typical of pyridine derivatives, including basicity due to the nitrogen atom's lone pair ontosight.ai. The ethoxy substituent influences the electronic properties of the pyridine ring, affecting its reactivity ontosight.aivulcanchem.com. Studies on related compounds like 4-methoxypyridine (B45360) N-oxide have explored their donor properties and adsorption behavior on gold film electrodes, indicating potential for applications in materials science and electrochemistry acs.orgresearchgate.net. Research has also investigated the reactivity of halo-substituted alkoxypyridines, demonstrating their utility in regioselective lithiation and subsequent functionalization arkat-usa.org.
Unresolved Challenges and Future Research Priorities
Despite its utility, several challenges and areas warrant further investigation:
Synthesis Optimization: While synthetic routes exist, further optimization for scalability, cost-effectiveness, and environmental sustainability (e.g., green chemistry approaches) remains a priority. Developing more efficient and atom-economical methods for producing this compound and its derivatives would enhance their accessibility.
Exploration of Novel Applications: While its role as a synthetic intermediate is established, the direct biological activities and specific material science applications of this compound itself are less documented. Future research could focus on exploring its intrinsic properties for novel applications, potentially in areas like advanced materials or as a ligand in coordination chemistry.
Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound, particularly in complex catalytic systems or biological interactions, could unlock new synthetic strategies and therapeutic targets.
Structure-Activity Relationships: For pharmaceutical applications, detailed structure-activity relationship (SAR) studies on derivatives of this compound would be crucial for designing more potent and selective drug candidates.
Broader Scientific and Societal Impact of this compound Research
Research involving this compound contributes to several broader scientific and societal goals:
Advancement in Organic Synthesis: As a versatile building block, this compound aids in the development of new synthetic methodologies, enabling chemists to construct complex organic molecules more efficiently. This directly supports innovation in drug discovery, materials science, and the synthesis of fine chemicals.
Drug Discovery and Development: Pyridine derivatives are prevalent in pharmaceuticals. Compounds derived from or incorporating the this compound moiety have the potential to lead to new therapeutic agents for various diseases, addressing unmet medical needs and improving public health.
Agrochemical Innovation: Its use as an intermediate in agrochemicals contributes to the development of more effective pesticides and herbicides, supporting agricultural productivity and food security.
Materials Science: The exploration of pyridine derivatives in materials science can lead to the creation of novel materials with tailored optical, electrical, or structural properties, driving innovation in fields such as electronics, sensors, and advanced coatings.
Data Table: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 33399-46-1 | chemsrc.comtosunpharm.comnih.gov |
| Molecular Formula | C7H9NO | ontosight.aichemsrc.comnih.govchemscene.com |
| Molecular Weight | 123.15 g/mol | chemsrc.comnih.govchemscene.com |
| Density | 0.999 g/cm³ | chemsrc.comtosunpharm.com |
| Boiling Point | 188.2 °C at 760 mmHg | chemsrc.com |
| 200-202 °C | tosunpharm.com | |
| Melting Point | N/A | chemsrc.com |
| 333-334 °C (decomp) | tosunpharm.com | |
| XLogP3 | 1.4 | tosunpharm.comnih.govchemscene.com |
| Hydrogen Bond Acceptors | 2 | tosunpharm.comchemscene.com |
| Hydrogen Bond Donors | 0 | tosunpharm.comchemscene.com |
| Rotatable Bond Count | 2 | tosunpharm.comchemscene.com |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | tosunpharm.comchemscene.com |
Compound Names Mentioned:
this compound
4-Chloropyridine
Sodium Ethoxide
Sodium this compound-3-sulfinate
4-Methoxypyridine
4-Methoxypyridine N-oxide
3-Bromo-4-ethoxypyridine
4-Ethoxy-3-nitropyridine (B157411)
3-Amino-4-ethoxypyridine
Q & A
Basic: What are the common synthetic routes for preparing 4-Ethoxypyridine?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution reactions. A standard approach involves reacting 4-hydroxypyridine with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. Catalysts such as this compound N-oxide (used in oligonucleotide synthesis) can enhance reaction efficiency by stabilizing intermediates . Characterization via H NMR and IR spectroscopy is critical to confirm ethoxy group incorporation and purity. Yield optimization often requires controlled anhydrous conditions and inert atmospheres to minimize side reactions.
Advanced: How can reaction conditions be optimized for high-yield this compound synthesis?
Methodological Answer:
Advanced optimization employs Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using N-methylimidazole as a catalyst (as seen in trimer synthesis) can reduce reaction time by 30% . Kinetic studies via HPLC monitoring help identify rate-limiting steps. Statistical tools (e.g., ANOVA) are recommended to analyze multifactorial interactions, ensuring reproducibility. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity to >98% .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- H NMR : Peaks at δ 1.4 ppm (triplet, -CHCH) and δ 4.0 ppm (quartet, -OCH) confirm ethoxy group presence.
- IR Spectroscopy : Stretching vibrations at 1250–1200 cm (C-O-C) and 1600 cm (aromatic C=C) validate structure .
- Mass Spectrometry : Molecular ion peak at m/z 123.1 ([M+H]) confirms molecular weight. Cross-referencing with databases like PubChem ensures accuracy .
Advanced: How can computational modeling aid in predicting this compound reactivity?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict electrophilic substitution sites by analyzing electron density maps. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes), guiding drug design . For catalytic applications, transition state modeling identifies steric and electronic effects of the ethoxy group. Validate computational results with experimental kinetics (e.g., Hammett plots) to refine models .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
this compound serves as:
- Ligand : Coordinates with metals (e.g., Pd, Cu) in cross-coupling reactions, enhancing catalytic activity.
- Base : Facilitates deprotonation in acid-sensitive reactions due to moderate basicity (pKa ~1.5).
- Intermediate : Used to synthesize pharmaceuticals (e.g., antiviral agents) via functional group transformations .
Advanced: How to resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic replication studies under controlled conditions (glovebox, anhydrous solvents) are essential. Compare literature protocols using tools like SciFinder to identify methodological disparities. Statistical meta-analysis of published data (e.g., Grubbs’ test for outliers) clarifies trends. Transparent reporting of reaction parameters (e.g., stirring rate, catalyst lot) in publications minimizes ambiguity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers, away from oxidizers and moisture, at ≤25°C .
Advanced: How to design a kinetic study for this compound-mediated reactions?
Methodological Answer:
Variable Selection : Monitor substrate conversion vs. time under varying temperatures (10–50°C) and catalyst concentrations.
Data Collection : Use in-situ techniques (e.g., FTIR or UV-Vis spectroscopy) for real-time monitoring.
Analysis : Apply the Eyring equation to determine activation parameters (, ).
Validation : Compare experimental rate constants with computational predictions (e.g., Arrhenius plots) .
Basic: How to troubleshoot low yields in this compound synthesis?
Methodological Answer:
- Purity Check : Verify starting material purity via melting point or NMR.
- Side Reactions : Add radical inhibitors (e.g., BHT) if polymerization is suspected.
- Workup Optimization : Extract with dichloromethane to recover product from aqueous layers .
Advanced: What ethical considerations apply to this compound research?
Methodological Answer:
- Waste Disposal : Follow ECHA guidelines for pyridine derivatives, including neutralization before disposal .
- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for published data.
- Collaboration : Ensure compliance with institutional safety reviews (e.g., IBC protocols) when using biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
